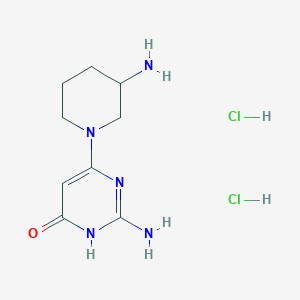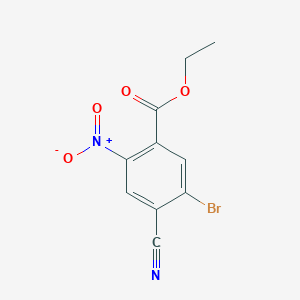
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride
Übersicht
Beschreibung
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride, or 2AP-4(3H)-one dihydrochloride, is a pyrimidine derivative that has been studied for its potential applications in the field of medicinal chemistry. It is a small molecule with a molecular weight of 289.87 g/mol, and it has a melting point of 144-146°C. This compound has been used in a variety of scientific research applications, including biochemical and physiological studies, and it has been found to have a number of advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antifibrotic Activity
Pyrimidine derivatives, including compounds similar to 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride, have been studied for their potential antifibrotic activities. These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel antifibrotic drugs .
Antimicrobial Properties
The pyrimidine core is known to exhibit antimicrobial properties. Research into pyrimidine derivatives has shown that they can be effective against a variety of microbial pathogens, making them candidates for the development of new antimicrobial agents .
Antiviral Applications
Compounds with a pyrimidine structure have been evaluated for their antiviral activities. This includes the potential to inhibit viral replication or to act as inhibitors against specific viral enzymes or proteins .
Antitumor Potential
Pyrimidine derivatives are also being explored for their antitumor properties. They may work by interfering with the proliferation of cancer cells or by inducing apoptosis in tumor cells .
Synthesis of Heterocyclic Compounds
The pyrimidine moiety is a key building block in the synthesis of novel heterocyclic compounds. These compounds have a wide range of potential biological activities and can be used in the development of new therapeutic agents .
Chemical Biology and Medicinal Chemistry
In chemical biology and medicinal chemistry, pyrimidine derivatives are used to construct libraries of compounds for high-throughput screening. This aids in the discovery of compounds with desirable biological activities .
Pharmacological Research
The diverse pharmacological activities of pyrimidine derivatives make them valuable in pharmacological research. They can be used to study various biological pathways and processes, contributing to the understanding of disease mechanisms .
Drug Discovery and Development
Due to their wide range of biological activities, pyrimidine derivatives, including those similar to the compound , are important in drug discovery and development. They can serve as lead compounds or scaffolds for the development of new drugs .
Eigenschaften
IUPAC Name |
2-amino-4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWQTCATOAARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















